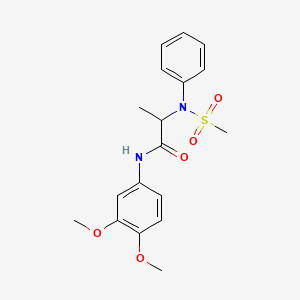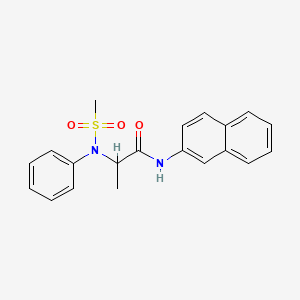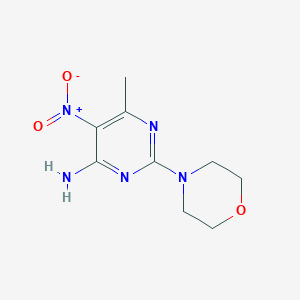
N-(3,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide is an organic compound that belongs to the class of amides. It features a complex structure with multiple functional groups, including methoxy groups, a sulfonyl group, and an amide linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine.
Introduction of the sulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like sodium hydride or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups might yield aldehydes or carboxylic acids, while reduction of the amide bond might yield primary or secondary amines.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide would depend on its specific biological or chemical activity. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)ethanamide: Similar structure but with an ethanamide backbone.
N-(3,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)butanamide: Similar structure but with a butanamide backbone.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide might be unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-13(20(26(4,22)23)15-8-6-5-7-9-15)18(21)19-14-10-11-16(24-2)17(12-14)25-3/h5-13H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBUVIRNJURJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-4-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3970601.png)
![(5Z)-2-(4-ethoxyphenyl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3970604.png)

![4-bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3970628.png)
![2-{4-[1-(2-methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970633.png)
![3-({methyl[(3-phenylisoxazol-5-yl)methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B3970640.png)
![6-[(4-Chlorophenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B3970646.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3970654.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B3970660.png)
![{4'-[1-(dimethylamino)ethyl]biphenyl-2-yl}methanol](/img/structure/B3970669.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B3970672.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-(1H-benzimidazol-2-yl)ethanamine](/img/structure/B3970687.png)
![4-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B3970704.png)
